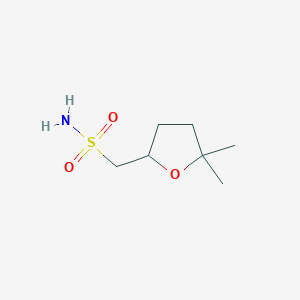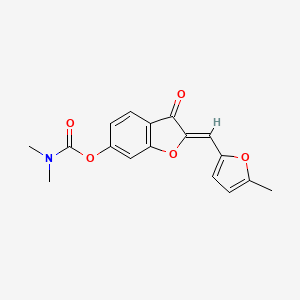![molecular formula C8H9F2IN2O2 B2413314 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946818-71-8](/img/structure/B2413314.png)
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, also known as DIFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Wirkmechanismus
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the activity of PKM2 by binding to a specific site on the enzyme, which prevents it from carrying out its normal function in cancer cells. This leads to a decrease in the production of ATP, which is essential for cancer cell growth and survival. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has a low toxicity profile and does not affect normal cells. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is its low toxicity profile, which makes it a promising candidate for the development of anti-cancer drugs. However, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is not very water-soluble, which can make it difficult to work with in lab experiments. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is a relatively new compound and further studies are needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for the study of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid. One area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based anti-cancer drugs. Another area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based fluorescent probes for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, as well as its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid involves a multi-step process that begins with the reaction of 3-methyl-1-phenyl-5-pyrazolone with iodine and trifluoromethyl lithium. This reaction produces 3-(iodo-phenyl)-5-(trifluoromethyl)pyrazole, which is then reacted with methyl iodide to yield 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole. The final step involves the reaction of 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole with ethyl bromoacetate to produce 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the growth of cancer cells by targeting the enzyme pyruvate kinase M2 (PKM2), which is overexpressed in many types of cancer. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4-6(11)7(8(9)10)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLNQTDXGMKFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2413237.png)



![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)
![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)

![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413249.png)
![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)